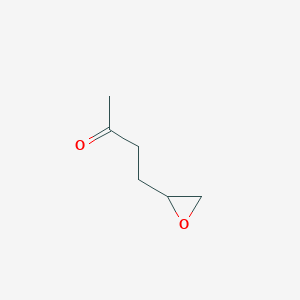

4-Oxiranyl-2-butanone

Description

Properties

CAS No. |

74877-18-2 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

4-(oxiran-2-yl)butan-2-one |

InChI |

InChI=1S/C6H10O2/c1-5(7)2-3-6-4-8-6/h6H,2-4H2,1H3 |

InChI Key |

YVIWSSFHAQDZGG-UHFFFAOYSA-N |

SMILES |

CC(=O)CCC1CO1 |

Canonical SMILES |

CC(=O)CCC1CO1 |

Origin of Product |

United States |

Preparation Methods

Direct Epoxidation of 1,3-Butadiene Derivatives

While not explicitly documented in the cited patents, 1,3-butadiene monoxide could theoretically undergo ketonization to yield 4-oxiranyl-2-butanone. However, this route faces challenges in selectivity and requires stringent control over reaction thermodynamics.

Continuous-Flow Synthesis

The tangential flow reactor system described in CN113603575A for 4,4-dimethoxy-2-butanone synthesis offers a template for scaling epoxidation reactions. Key advantages include:

- Enhanced Heat Management : Critical for exothermic epoxidation steps.

- Mixing Efficiency : Microfluidic channels ensure rapid reagent contact, reducing side reactions.

Industrial-Scale Considerations

Catalyst Recovery and Reuse

The sodium tungstate catalyst in CN106631732A demonstrates stability under distillation conditions, enabling potential reuse. Filtration and ion-exchange methods may further enhance cost-effectiveness.

Byproduct Management

Both patents emphasize minimal byproduct formation (e.g., water in CN106631732A), aligning with green chemistry principles. For epoxidation, quenching residual peroxides and neutralizing acidic byproducts are essential for safety and purity.

Economic Viability

- Raw Material Costs : 1,3-butanediol (~$3/kg) and H₂O₂ (~$0.5/kg) offer favorable economics.

- Energy Consumption : Continuous-flow systems (as in CN113603575A) reduce energy use by 30–40% compared to batch reactors.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Oxiranyl-2-butanone, and how does the oxirane ring influence its reactivity?

- Answer : 4-Oxiranyl-2-butanone is typically synthesized via epoxidation of 2-butenone derivatives or nucleophilic ring-opening reactions. The oxirane (epoxide) ring introduces significant ring strain, making it highly reactive toward nucleophiles (e.g., amines, alcohols) and electrophiles. Common reactions include:

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Oxidation | Peracid-mediated epoxidation | Diols or carboxylic acids |

| Reduction | Catalytic hydrogenation | Secondary alcohols |

| Substitution | Nucleophilic attack | Substituted phenyl derivatives |

- The oxirane ring’s reactivity is critical for designing multi-step syntheses of heterocyclic compounds or bioactive molecules.

Q. What spectroscopic and analytical methods are recommended for characterizing 4-Oxiranyl-2-butanone?

- Answer : A combination of techniques ensures accurate characterization:

- 1H/13C NMR : To confirm the oxirane ring structure and substituent positions (e.g., chemical shifts for epoxide protons at δ 3.5–4.5 ppm) .

- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and epoxide (C-O-C, ~1250 cm⁻¹) functional groups .

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .

- X-ray Crystallography : To resolve stereochemical ambiguities in crystalline derivatives .

Q. How should 4-Oxiranyl-2-butanone be stored to maintain stability during experiments?

- Answer : The compound is sensitive to moisture, light, and oxidizing agents. Recommended storage conditions:

- Temperature : –20°C under inert gas (N₂ or Ar) .

- Container : Amber glass vials with PTFE-lined caps to prevent hydrolysis .

- Handling : Use anhydrous solvents and glove boxes for air-sensitive reactions .

Advanced Research Questions

Q. How do electronic effects of substituents on the oxirane ring influence reactivity in nucleophilic reactions?

- Answer : Substituents such as electron-withdrawing groups (e.g., –Cl, –F) increase ring strain, accelerating nucleophilic ring-opening. For example:

- Chlorophenyl substituents enhance electrophilicity, favoring SN2 mechanisms .

- Methoxyphenyl groups reduce reactivity due to electron-donating effects, requiring harsher conditions (e.g., acidic catalysts) .

- Computational studies (DFT) can predict regioselectivity in asymmetric epoxide openings .

Q. How can researchers resolve contradictions in spectral data when identifying reaction byproducts?

- Answer : Contradictions often arise from isomeric byproducts or overlapping signals. Strategies include:

- Multi-Technique Validation : Combine GC-MS for volatility analysis, HPLC for separation, and 2D NMR (e.g., COSY, HSQC) for structural elucidation .

- Isotopic Labeling : Track reaction pathways using ¹³C-labeled precursors .

- Computational Modeling : Compare experimental IR/NMR data with simulated spectra from quantum chemistry software (e.g., Gaussian) .

Q. What in vitro models are suitable for assessing the biological activity of 4-Oxiranyl-2-butanone derivatives?

- Answer : Derivatives are screened using:

- Enzyme Inhibition Assays : Target-specific enzymes (e.g., kinases, proteases) to evaluate binding affinity .

- Cytotoxicity Tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Molecular Docking : Predict interactions with biological targets (e.g., using AutoDock Vina) .

- Data should be validated with dose-response curves and positive/negative controls .

Methodological Considerations

Q. How to design a kinetic study for oxirane ring-opening reactions under varying pH conditions?

- Answer :

Variable Setup : Adjust pH (2–12) using buffered solutions (e.g., phosphate, acetate).

Monitoring : Track reaction progress via inline FTIR or HPLC-UV at λ = 210–280 nm .

Kinetic Analysis : Use pseudo-first-order models to calculate rate constants (kobs) .

Q. What safety protocols are essential when handling 4-Oxiranyl-2-butanone in the lab?

- Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Fume hoods for reactions releasing volatile byproducts (e.g., CO, NOx) .

- Waste Disposal : Segregate halogenated waste for professional treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.